1-[(Z)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-chloroethenyl]-1H-1,2,3-benzotriazole
Description
1-[(Z)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-chloroethenyl]-1H-1,2,3-benzotriazole is a benzotriazole derivative characterized by two benzotriazole rings connected via a (Z)-configured chloroethenyl bridge. This structural motif introduces rigidity and conjugation, which may influence its physicochemical properties, such as UV absorption and thermal stability. Its structural uniqueness lies in the chloroethenyl linker, which distinguishes it from simpler benzotriazole derivatives.
Properties
IUPAC Name |
1-[(Z)-2-(benzotriazol-1-yl)-1-chloroethenyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN6/c15-14(21-13-8-4-2-6-11(13)17-19-21)9-20-12-7-3-1-5-10(12)16-18-20/h1-9H/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQADIRSXMFRJOP-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C=C(N3C4=CC=CC=C4N=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=NN2/C=C(/N3C4=CC=CC=C4N=N3)\Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(Z)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-chloroethenyl]-1H-1,2,3-benzotriazole is a derivative of benzotriazole, a class of heterocyclic compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound by examining its antimicrobial, antitumor, and antiparasitic properties through various studies and case analyses.
Chemical Structure and Properties
The compound features two benzotriazole moieties connected by a chloroethenyl group. This structural configuration plays a critical role in its biological activity. The presence of the benzotriazole core is associated with multiple pharmacological effects due to its ability to interact with various biological targets.
Antimicrobial Activity
Benzotriazole derivatives have been extensively studied for their antimicrobial properties. Research has shown that compounds with similar structures exhibit significant antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
| Compound Name | Activity Type | Target Organisms | MIC (μg/mL) |
|---|---|---|---|
| 1H-Benzotriazole | Antibacterial | Staphylococcus aureus, E. coli | 12.5 - 25 |
| 2-(1H-benzotriazol-1-yl)acetamide | Antifungal | Candida albicans | 15 |
| 4'-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)phenol | Antimicrobial | Bacillus subtilis | 20 |
The compound demonstrated notable activity against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Antitumor Activity
Recent studies have indicated that benzotriazole derivatives possess antitumor properties. For instance, a compound structurally related to our target was shown to exhibit cytostatic effects on various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic potential of benzotriazole derivatives against several cancer cell lines, revealing that certain derivatives significantly inhibited cell proliferation:
- Cell Lines Tested : HeLa (cervical), MCF7 (breast), and A549 (lung).
- Results : The most potent derivative showed an IC50 value of 25 μM against HeLa cells after 72 hours of treatment .
Antiparasitic Activity
Benzotriazole derivatives have also been investigated for their antiparasitic effects. Notably, compounds were tested against Trypanosoma cruzi, the causative agent of Chagas disease.
In Vitro Studies on Antiparasitic Activity
In vitro studies demonstrated that certain benzotriazole derivatives exhibited dose-dependent growth inhibition of T. cruzi epimastigotes:
- Concentration : At 50 μg/mL, a derivative caused a reduction in parasite viability by approximately 64% after 72 hours.
- Comparison with Standard : The reference compound showed significantly lower efficacy under similar conditions .
Structure-Activity Relationship (SAR)
The biological activity of benzotriazole derivatives can often be correlated with their structural features. Modifications at specific positions on the benzotriazole ring or the introduction of various substituents can enhance or diminish their bioactivity.
Key Findings in SAR Studies
Comparison with Similar Compounds
Benzotriazole derivatives are widely studied for their coordination chemistry, biological activity, and material science applications. Below is a comparative analysis of the target compound with structurally related analogs:
Structural Features and Substituent Effects
Key Observations :
- Chloroethenyl Bridge vs. This could affect solubility and bioavailability in applications like corrosion inhibition or drug design.
- Hydrogen Bonding : Derivatives with carboxylic acid (e.g., ) or hydrazide (e.g., ) groups exhibit stronger intermolecular interactions, which influence crystal packing and stability. The target compound’s rigid structure may rely more on π-π stacking than hydrogen bonding.
Physicochemical and Functional Properties
- Thermal Stability: The dual benzotriazole rings in the target compound may enhance thermal stability compared to mono-benzotriazole analogs (e.g., acetohydrazide derivatives ). Benzotriazole rings are known for their stability under high temperatures.
- UV Absorption: Benzotriazole derivatives are often UV absorbers. The conjugation in the chloroethenyl bridge could extend absorption spectra compared to non-conjugated analogs.
- Solubility: Amino-substituted triazole derivatives (e.g., ) exhibit higher aqueous solubility due to polar functional groups, whereas the target compound’s non-polar bridge may limit solubility in polar solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
